molecular formula C20H17FN2O B12920149 5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-92-8

5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12920149
CAS No.: 918645-92-8
M. Wt: 320.4 g/mol
InChI Key: GIKMDROKQSYHJL-UHFFFAOYSA-N
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Description

5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a fluorine atom and two methyl groups attached to a biquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the biquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or alkylation reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and biquinoline core play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with DNA, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a single nitrogen-containing ring.

    Isoquinoline: Similar structure but with the nitrogen atom in a different position.

    Fluoroquinolines: Compounds with fluorine atoms attached to the quinoline core.

Uniqueness

5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918645-92-8

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

5-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C20H17FN2O/c1-20(2)11-18(24)23(17-9-5-7-15(21)19(17)20)14-10-13-6-3-4-8-16(13)22-12-14/h3-10,12H,11H2,1-2H3

InChI Key

GIKMDROKQSYHJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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